molecular formula C9H16BrNO4 B3192607 Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 637008-54-9

Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-

Cat. No.: B3192607
CAS No.: 637008-54-9
M. Wt: 282.13 g/mol
InChI Key: MNLNTCJWJBWEJJ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- (CAS: 163210-89-7) is a brominated derivative of butanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety at the 2-position. This compound is structurally characterized by:

  • A 4-bromo substituent on the butanoic acid backbone, which enhances its electrophilicity and utility in substitution reactions.
  • A Boc-protected amino group at the 2-position, rendering it stable under acidic conditions and suitable for peptide synthesis .

Its tert-butyl ester derivative (CAS: 118444-07-8) has a molecular formula of C₁₃H₂₄BrNO₄, a molecular weight of 338.24 g/mol, and predicted physical properties such as a density of 1.24 g/cm³ and a boiling point of 390.3°C . The Boc group’s steric bulk and hydrophobicity influence its solubility and reactivity, making it a key intermediate in pharmaceutical and agrochemical syntheses.

Properties

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNTCJWJBWEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS)

    Protection: tert-butoxycarbonyl (BOC) anhydride

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

    Deprotection: Trifluoroacetic acid (TFA)

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used

    Deprotected Amino Acid: Free amino acid after BOC removal

    Peptide Products: Peptides formed through coupling reactions

Mechanism of Action

The mechanism of action of Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The BOC-protected amino group allows for selective reactions with other molecules, facilitating the formation of peptide bonds and other covalent modifications .

Comparison with Similar Compounds

Structural Analogues with Different Substituents
Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- 4-azido group C₉H₁₆N₄O₄ 244.25 Used in click chemistry; CAS: 120042-08-2
Butanoic acid, 4-nitro-2-[[(1,1-dimethylethoxy)carbonyl]amino]- (methyl ester) 4-nitro group C₁₀H₁₇N₃O₆ 275.26 Intermediate in poly-γ-glutamylation studies
Boc-GABA (Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-) 4-amino group (Boc-protected) C₉H₁₇NO₅ 219.24 Neurotransmitter analog; CAS: 568595-13-1
Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- (tert-butyl ester) 4-amino group C₁₃H₂₅N₂O₄ 283.35 Peptide synthesis; CAS: 190447-69-9

Key Observations :

  • Electrophilic Reactivity : The 4-bromo derivative (target compound) exhibits higher reactivity in nucleophilic substitutions compared to the 4-azido and 4-nitro analogues, which are more suited for cycloaddition and reduction reactions, respectively .
  • Solubility: The Boc group reduces aqueous solubility; for example, Boc-GABA (logP ~1.5) is less polar than the parent 4-aminobutyric acid (logP ~-1.3) .
  • Applications: Bromo and azido derivatives are pivotal in cross-coupling and bioconjugation, while nitro and amino variants serve as precursors in heterocycle synthesis .
Derivatives with Varied Protecting Groups
Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) Stability/Applications References
(S)-4-Cbz-Amino-2-Boc-Amino-Butyric Acid Boc (2-position), Cbz (4-position) C₂₁H₂₈N₂O₆ 396.46 Dual protection for orthogonal deprotection
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)- Boc (3-position) C₉H₁₇NO₅ 219.24 Chiral building block; CAS: 159991-23-8
Butanoic acid, 4-[[(phenylmethoxy)carbonyl]amino]-2-hydroxy-, (2S)- Cbz (4-position), hydroxyl (2-position) C₁₃H₁₇NO₅ 267.28 Hydroxyl group enables further functionalization

Key Observations :

  • Orthogonal Protection : Compounds like (S)-4-Cbz-2-Boc derivatives allow sequential deprotection, critical for complex peptide synthesis .
  • Stereochemical Impact : The Boc group at the 3-position (e.g., CAS: 159991-23-8) introduces chirality, influencing biological activity in drug candidates .

Biological Activity

Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- (CAS Number: 174076-62-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a tert-butoxycarbonyl (BOC) protected amino group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C11_{11}H20_{20}BrNO4_4
  • Molar Mass : 338.24 g/mol
  • Structure : The compound contains a butanoic acid backbone with a bromine substitution at the 4-position and an amino group protected by a tert-butoxycarbonyl group.

Antimicrobial Properties

Research has indicated that compounds similar to butanoic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds can enhance antibacterial efficacy against various pathogens. The presence of the bromine atom in butanoic acid may contribute to increased reactivity and interaction with microbial enzymes, potentially disrupting their metabolic processes.

Antioxidant Activity

In vitro assays have demonstrated that butanoic acid derivatives possess antioxidant properties. The DPPH assay, commonly used to evaluate free radical scavenging ability, revealed that these compounds can effectively neutralize free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with chronic diseases.

Enzyme Inhibition

Preliminary studies suggest that butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, urease inhibition studies indicate that certain derivatives can effectively hinder urease activity, which is linked to conditions such as peptic ulcers and gastric cancer due to Helicobacter pylori infection.

Synthesis and Evaluation

A recent study synthesized various derivatives of butanoic acid to evaluate their biological activities. The synthesized compounds underwent biological assays for antimicrobial and antioxidant activities. The results indicated that modifications to the bromine position significantly affected the compounds' efficacy against bacterial strains and their ability to scavenge free radicals.

Compound NameStructureAntimicrobial ActivityAntioxidant Activity
Butanoic Acid Derivative AStructure AEffective against E. coliHigh
Butanoic Acid Derivative BStructure BModerate against S. aureusModerate
Butanoic Acid Derivative CStructure CIneffectiveLow

Clinical Implications

The potential clinical implications of butanoic acid derivatives are significant. Their ability to inhibit urease suggests a therapeutic role in treating infections caused by H. pylori. Additionally, the antioxidant properties may offer protective effects in diseases characterized by oxidative stress.

Q & A

Basic Question: What is the standard synthetic route for Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection and bromination. For example:

Amino Protection : Start with a 2-aminobutanoic acid derivative. Introduce the Boc group via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in a basic medium (e.g., aqueous NaHCO₃) to yield 2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid .

Bromination : Perform regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with Br₂ in a controlled environment .
Key Intermediates :

  • Boc-protected 2-aminobutanoic acid (verified by FT-IR for carbonyl stretches at ~1700 cm⁻¹ and NMR for tert-butyl protons at δ 1.4 ppm) .
  • Brominated intermediate (confirmed via mass spectrometry for isotopic peaks characteristic of bromine) .

Advanced Question: How can stereochemical inconsistencies in the synthesis of this compound be resolved?

Methodological Answer:
Stereochemical control is critical due to the chiral center at C-2. Strategies include:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers. Retention times and optical rotation data can confirm purity .
  • X-ray Crystallography : Resolve ambiguities in absolute configuration by growing single crystals of intermediates or final product (e.g., using slow evaporation in EtOAc/hexane) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign configuration .

Analytical Question: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (δ 1.4 ppm, singlet) and bromine-adjacent CH₂ groups (δ 3.5–4.0 ppm, split due to coupling with adjacent protons) .
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ for C₁₀H₁₇BrNO₄⁺, exact mass 318.03 Da) and bromine isotope pattern .
  • HPLC : Reverse-phase C18 column with UV detection at 210 nm to assess purity (>95%) .

Reactivity Question: How does the 4-bromo substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom enables participation in:

  • Suzuki-Miyaura Coupling : React with aryl/vinyl boronic acids using Pd(PPh₃)₄ as catalyst (e.g., in THF/H₂O at 80°C) to form C-C bonds .
  • Nucleophilic Substitution : Replace Br with nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K₂CO₃ in DMF) .
    Comparative Note : Bromine’s electronegativity and leaving-group ability make it more reactive than chloro analogs but less than iodo derivatives in such reactions .

Application Question: How is this compound utilized in synthesizing β-lactam antibiotics?

Methodological Answer:
The compound serves as a precursor for β-lactam scaffolds:

Cyclization : React the brominated acid with a β-amino alcohol under Mitsunobu conditions (DIAD, PPh₃) to form the β-lactam ring .

Nocardicin Analogs : Incorporate into nocardicin derivatives by coupling with hydroxy-phenylglycine units via EDC/HOBt-mediated amide bond formation .
Key Data : Reported yields for β-lactam formation range from 40–60%, with enantiomeric excess (ee) >90% when using chiral auxiliaries .

Contradiction Analysis: How to address conflicting solubility data for this compound in literature?

Methodological Answer:
Reported solubility discrepancies may arise from:

  • Solvent Polarity : Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) vs. limited solubility in water (logP ~1.8 predicted) .
  • Temperature Dependence : Solubility in ethanol increases from 5 mg/mL at 25°C to 20 mg/mL at 60°C .
    Resolution : Standardize reporting using OECD guidelines (e.g., shake-flask method at 25°C) and specify solvent purity (HPLC-grade) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
Reactant of Route 2
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Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-

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